molecular formula C11H14BrNO3S B13863534 3-bromo-N-(oxan-3-yl)benzenesulfonamide

3-bromo-N-(oxan-3-yl)benzenesulfonamide

Katalognummer: B13863534
Molekulargewicht: 320.20 g/mol
InChI-Schlüssel: BTVLQLLHFZVRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(oxan-3-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly for investigating novel enzyme inhibitors. This compound features a benzenesulfonamide scaffold—a well-established "privileged structure" in drug discovery known for its ability to interact with various biological targets . The molecular design incorporates a bromo substituent, which offers a versatile handle for further synthetic elaboration via cross-coupling reactions, and a tetrahydropyran (oxan-3-yl) group, which can influence the compound's pharmacokinetic properties. The benzenesulfonamide moiety is a key pharmacophore in compounds that act as potent and selective inhibitors of the monoamine oxidase (MAO) enzymes . MAO-B inhibitors, in particular, are investigated for their potential in managing neurodegenerative disorders such as Parkinson's disease . Consequently, this compound could serve as a valuable intermediate or lead structure in neuroscience research aimed at developing new therapeutic agents. Beyond neuroscience, benzenesulfonamide derivatives have demonstrated significant research value in other areas. For instance, they have been explored as inhibitors of the HIV-1 Capsid (CA) protein, a promising target in the development of novel antiretroviral therapies . Additionally, certain N-benzyl-N-arylsulfonamide derivatives have shown activity as potassium channel (Kv1.3) inhibitors, highlighting the scaffold's relevance in immunology and autoimmune disease research . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Eigenschaften

Molekularformel

C11H14BrNO3S

Molekulargewicht

320.20 g/mol

IUPAC-Name

3-bromo-N-(oxan-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H14BrNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-10-4-2-6-16-8-10/h1,3,5,7,10,13H,2,4,6,8H2

InChI-Schlüssel

BTVLQLLHFZVRLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)NS(=O)(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Preparation: Brominated Aniline Derivative

The synthesis typically begins with a brominated aniline compound, such as 3-bromoaniline or a substituted variant like 3-bromo-2,6-difluoroaniline. Bromination of aniline derivatives can be achieved using N-bromosuccinimide (NBS) in acidic media:

Step Reagents & Conditions Yield Notes
Bromination of 2,6-difluoroacetanilide NBS, sulfuric acid, trifluoroacetic acid, room temperature, overnight 73% Precursor for brominated aniline; reaction quenched in ice water, solid filtered and dried
Deprotection to brominated aniline Ethanol, conc. HCl, reflux 3h; neutralization with NaOH - Converts acetanilide to aniline derivative

This brominated aniline serves as the key intermediate for sulfonamide formation.

Formation of N-(3-Bromo)benzenesulfonamide

The next critical step is the sulfonamidation of the brominated aniline. This is commonly performed by reacting the brominated aniline with a sulfonyl chloride derivative under basic or neutral conditions, often in pyridine or other suitable solvents:

Step Reagents & Conditions Yield Notes
Sulfonamidation 3-bromoaniline + benzenesulfonyl chloride or propane-1-sulfonyl chloride, pyridine, room temperature, overnight Moderate to high Reaction mixture partitioned between ethyl acetate and water, organic phase washed and concentrated

This step yields N-(3-bromo)benzenesulfonamide or its alkyl sulfonamide analogs, which are key intermediates for further functionalization.

Purification and Characterization

Purification of intermediates and final products is generally performed by flash chromatography on silica gel, using solvent gradients such as ethyl acetate in heptane or dichloromethane mixtures. Characterization includes:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular ion confirmation.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for structural verification.
  • Thin Layer Chromatography (TLC) for reaction monitoring.

Summary Table of Preparation Steps

Step No. Reaction Reagents & Conditions Yield (%) Purification Characterization
1 Bromination of aniline derivative NBS, H2SO4, TFA, RT, overnight 73 Filtration, washing ^1H NMR, ^13C NMR
2 Sulfonamidation Brominated aniline + benzenesulfonyl chloride, pyridine, RT, overnight Moderate-high Extraction, flash chromatography LC-MS, NMR
3 Attachment of oxan-3-yl group Nucleophilic substitution or Pd-catalyzed coupling Not specified Flash chromatography LC-MS, NMR

Analytical Data and Reaction Insights

  • The bromination step is sensitive to temperature and acid concentration; controlled addition of NBS is critical to avoid over-bromination.
  • Sulfonamidation proceeds efficiently in pyridine, which acts both as solvent and base, neutralizing HCl byproduct.
  • The oxan-3-yl substitution requires careful control of reaction conditions to preserve the tetrahydropyran ring and avoid side reactions.
  • Flash chromatography is essential for isolating pure compounds due to the presence of closely related impurities.
  • LC-MS retention times and molecular ion peaks confirm the integrity of the brominated sulfonamide and its oxan-3-yl derivatives.

Perspectives from Varied Sources

  • Synthetic routes involving brominated anilines and sulfonyl chlorides are well-established in medicinal chemistry for generating sulfonamide pharmacophores.
  • The use of oxan-3-yl substituents is common to improve solubility and bioavailability in drug candidates, requiring mild alkylation conditions to maintain ring integrity.
  • Patents and research articles emphasize the importance of optimized reaction conditions, such as temperature control and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-(oxan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonamides, sulfonic acids, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(oxan-3-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(oxan-3-yl)benzenesulfonamide involves the inhibition of specific enzymes. For example, sulfonamides are known to inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells . The molecular targets and pathways involved in its action are still under investigation, but its ability to interact with enzymes and proteins is well-documented .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on sulfonamides with variations in the substituents on the benzene ring and the sulfonamide nitrogen. Key parameters include synthesis yields, melting points, spectral data, and bioactivity.

Key Observations:

Substituent Effects on Yield: Bulky or rigid substituents (e.g., pyridinylmethyl groups) often result in lower yields due to steric hindrance during synthesis. For example, compound 3h (Yield: 2.7%) in has a chloropyridinylmethyl group, while compound 2h (Yield: 60.6%) in benefits from a conjugated system that stabilizes intermediates .

Thermal Stability :

  • Higher melting points (e.g., 161–162°C for compound 2h ) correlate with planar aromatic systems and strong intermolecular interactions, such as hydrogen bonding or π-π stacking. The oxan-3-yl group’s conformational flexibility may reduce melting points relative to rigid analogs.

Spectral and Computational Insights: $^1$H NMR chemical shifts for brominated sulfonamides consistently show deshielded aromatic protons near δ 7.2–8.3 due to electron-withdrawing effects of bromine and sulfonamide groups . Similar trends are expected for the target compound.

Key Observations:

Bioactivity Trends: Pyridine and chloropyridine derivatives (e.g., compound 3h ) exhibit insecticidal activity with reduced bee toxicity, likely due to selective targeting of insect nervous systems. Anthraquinone-based sulfonamides (e.g., 9o ) show promise in cancer research, emphasizing the role of electron-deficient aromatic systems in enzyme inhibition.

Target Compound Potential: The oxan-3-yl group’s oxygen atom may engage in hydrogen bonding with biological targets, similar to the hydroxyl groups in anthraquinone derivatives . The bromine atom’s electronegativity could enhance binding affinity to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

Computational and Analytical Methods

DFT and Molecular Orbital Analysis: utilized DFT to analyze frontier molecular orbitals (FMOs), showing that the HOMO-LUMO gap correlates with chemical reactivity. The target compound’s bromine and sulfonamide groups are expected to localize electron density similarly . Software like Multiwfn enables detailed visualization of electrostatic potentials and bond orders, critical for predicting interaction sites .

X-ray Crystallography :

  • SHELX programs (e.g., SHELXL) have resolved crystal structures of brominated sulfonamides, confirming planarity of the benzene ring and sulfonamide geometry .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-bromo-N-(oxan-3-yl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves an amidation reaction between 3-bromobenzenesulfonyl chloride and oxan-3-amine. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates .
  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
  • Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may be used to accelerate sulfonamide bond formation .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires monitoring by thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-N-(oxan-3-yl)benzenesulfonamide?

Methodological Answer:

  • FTIR : Confirms sulfonamide (-SO2_2NH-) stretches (1320–1350 cm1^{-1} and 1150–1170 cm1^{-1}) and C-Br vibrations (~560 cm1^{-1}) .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.4–8.1 ppm) and oxan-3-yl protons (δ 3.3–4.2 ppm). 13^{13}C NMR distinguishes sulfonamide carbons (δ 140–145 ppm) and brominated aromatic carbons (δ 120–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ or [M−H]^-) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in analyzing the molecular structure of 3-bromo-N-(oxan-3-yl)benzenesulfonamide?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) provide:

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions, aiding in predicting reactivity (e.g., bromine’s electron-withdrawing effect) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and charge-transfer interactions, validated against UV-Vis spectra .
  • Geometric Optimization : Refines bond lengths/angles from X-ray diffraction (XRD) data, resolving discrepancies due to crystal packing effects .
    DFT results must align with experimental XRD data (e.g., C-Br bond length ~1.89 Å) to ensure accuracy .

Q. What challenges arise in refining crystallographic data for 3-bromo-N-(oxan-3-yl)benzenesulfonamide, and how can SHELX software address them?

Methodological Answer: Challenges include:

  • Disorder in the Oxan-3-yl Group : Common in flexible rings. SHELXL’s PART and SIMU commands model positional disorder .
  • Twinned Crystals : Use TWIN and BASF commands to refine twin laws, especially for non-merohedral twinning .
  • High Thermal Motion : Anisotropic displacement parameters (ADPs) for bromine atoms are refined using ISOR restraints to prevent overfitting .
    Validation via PLATON or CheckCIF ensures adherence to IUCr standards .

Q. How does the bromine substituent influence the biological activity of 3-bromo-N-(oxan-3-yl)benzenesulfonamide compared to chloro or fluoro analogs?

Methodological Answer:

  • Electronegativity and Size : Bromine’s lower electronegativity (vs. Cl/F) and larger size enhance hydrophobic interactions in enzyme binding pockets (e.g., carbonic anhydrase inhibition) .
  • Resonance Effects : Bromine withdraws electron density via σ-withdrawal, altering sulfonamide’s acidity (pKa ~10–11), which impacts binding to zinc-containing enzymes .
    Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinity differences among halogenated analogs .

Q. How can contradictions in biological activity data for 3-bromo-N-(oxan-3-yl)benzenesulfonamide be resolved?

Methodological Answer:

  • Dose-Response Curves : Ensure assays cover a wide concentration range (nM–μM) to identify non-linear effects .
  • Cellular vs. Enzymatic Assays : Discrepancies may arise from cell permeability issues. Use parallel artificial membrane permeability assays (PAMPA) to validate .
  • Metabolic Stability : Incubate compounds with liver microsomes (e.g., human CYP450 enzymes) to assess degradation rates affecting IC50_{50} values .

Q. What strategies optimize the selectivity of 3-bromo-N-(oxan-3-yl)benzenesulfonamide for specific protein targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes and identify key residues (e.g., Thr199 in carbonic anhydrase) .
  • Structure-Activity Relationship (SAR) : Introduce substituents at the benzene ring’s para-position to modulate steric/electronic interactions .
  • Proteome-Wide Profiling : Utilize affinity-based protein profiling (AfBPP) with clickable probes to assess off-target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.